molecular formula C10H12N2OS B1483361 (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2091620-72-1

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1483361
CAS No.: 2091620-72-1
M. Wt: 208.28 g/mol
InChI Key: WFMYTUIFCUNXFM-UHFFFAOYSA-N
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Description

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C10H12N2OS. It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms . Pyrazole-thiophene hybrids, which combine pyrazole and thiophene heterocycles, are an important area of research due to their potential as biologically active molecules . Pyrazole derivatives are considered a pharmacologically significant active scaffold and are found in a wide range of therapeutic agents . The pyrazole nucleus is present in drugs with diverse activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antidepressant properties . As a functionalized pyrazole, this compound serves as a valuable building block in medicinal chemistry for the synthesis and development of novel bioactive molecules . Research into small molecules containing a pyrazole moiety has shown promise in areas such as inhibiting the phagocytosis of antibody-opsonized blood cells, which is relevant for treating autoimmune disorders like immune thrombocytopenia (ITP) and warm autoimmune hemolytic anemia (wAIHA) . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-12-8(7-13)6-9(11-12)10-4-3-5-14-10/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMYTUIFCUNXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its structural features, which include an ethyl group, a thiophene ring, and a hydroxymethyl group. This unique combination suggests potential biological activities, making it a subject of ongoing research.

Structural Characteristics

The molecular structure of (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol can be summarized as follows:

Feature Description
Molecular Formula C₁₀H₁₃N₃OS
Molecular Weight Approximately 213.29 g/mol
Functional Groups Pyrazole ring, thiophene moiety, hydroxymethyl group

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
  • Receptor Modulation : Interaction with receptors can modulate their activity, influencing various physiological responses.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol and similar compounds.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol have shown significant inhibitory effects against various cancer cell lines.

Compound Cell Line Tested IC₅₀ (μg/mL)
1-EthylpyrazoleHePG-245.00
4-(Thiophen-2-yl)pyrazoleMCF-738.50
3-(Difluoromethyl)pyrazolePC-342.30

These findings indicate that the compound may possess significant antitumor properties, warranting further investigation.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. For example, studies have shown that certain derivatives exhibit comparable or superior anti-inflammatory effects compared to established drugs such as diclofenac.

Compound Activity Type IC₅₀ (μg/mL)
1-EthylpyrazoleCOX-2 Inhibition54.65
4-(Phenyl)-1H-pyrazoleEdema Inhibition22.00

The anti-inflammatory mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Antimicrobial Activity

Research has also demonstrated antimicrobial properties in pyrazole derivatives. The presence of the thiophene ring is believed to enhance these activities.

Compound Microbial Strain Tested Zone of Inhibition (mm)
4-(Thiophen-2-yloxy)pyrazoleStaphylococcus aureus15
3-MethylpyrazoleEscherichia coli18

These results suggest that (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol could potentially be developed into an effective antimicrobial agent.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Antitumor Studies : A recent study evaluated various pyrazole derivatives against human cancer cell lines using the MTT assay, revealing promising results for compounds with structural similarities to (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol .
  • Anti-inflammatory Research : Another study focused on the synthesis and evaluation of novel pyrazole derivatives for their anti-inflammatory properties, identifying several candidates with significant activity against COX enzymes .
  • Antimicrobial Evaluations : A comprehensive study assessed the antimicrobial efficacy of thiophene-containing pyrazoles against multiple microbial strains, demonstrating notable inhibition zones for several derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below compares (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol with key analogues, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Biological Activity (if reported) References
(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol 1-Ethyl, 3-thiophen-2-yl, 5-hydroxymethyl C₁₀H₁₂N₂OS 208.28 Reference compound Not explicitly reported
[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol 1-Ethyl, 3-CF₃, 5-hydroxymethyl C₇H₉F₃N₂O 202.16 Replacement of thiophene with electron-withdrawing CF₃ Potential enhanced metabolic stability
{5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophen-2-yl}methanol 1-Methyl, 3-CF₃ (pyrazole); 5-hydroxymethyl (thiophene) C₁₀H₉F₃N₂OS 264.25 Trifluoromethyl on pyrazole; hydroxymethyl on thiophene Fluorinated thiophenes often used in drug design for improved binding
(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol 1-Ethyl, 3-pyridin-3-yl, 5-hydroxymethyl C₁₁H₁₃N₃O 203.24 Thiophene replaced with pyridine (N-heterocycle) Increased polarity; potential for hydrogen bonding
1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine 4-Thiophen-2-yl, 5-amine, pyridazine core C₁₉H₁₄Cl₂N₆S 451.33 Pyridazine core; dichlorophenyl substituent Antiviral or antimicrobial (speculative)
Key Observations:
  • Heterocycle Swaps: Replacing thiophene with pyridine (as in (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol) introduces a basic nitrogen, increasing solubility and hydrogen-bonding capacity .
  • Regioisomerism: highlights the importance of substituent positioning, as seen in acetamide regioisomers, which can drastically alter bioactivity .

Preparation Methods

Pyrazole Core Construction and Functionalization

A common approach to synthesize substituted pyrazoles involves the condensation of hydrazines with β-diketones or equivalent precursors, followed by selective substitution reactions.

  • For thiophene-substituted pyrazoles, reaction of hydrazine derivatives with thiophene-containing β-diketones or hydrazides has been reported. For example, the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with ethyl 2-cyano-3,3-bis(methylthio)acrylate in anhydrous ethanol under reflux conditions yielded pyrazole derivatives, which can be further functionalized.

Introduction of the 1-Ethyl Group

The ethyl substitution at the N1 position of the pyrazole ring can be introduced via alkylation reactions using ethyl halides or ethylating agents under basic conditions. This step typically follows the formation of the pyrazole core.

Installation of the Methanol Group at the 5-Position

The 5-position methanol group can be introduced by reduction of an aldehyde or ester precursor at this position. For example, reduction of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxaldehyde or related esters using mild reducing agents such as sodium borohydride or catalytic hydrogenation can yield the corresponding (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol.

Purification and Characterization

Purification of the final compound is generally achieved by recrystallization from solvents such as ethanol or dimethylformamide, or by column chromatography using silica gel with solvent mixtures like hexane:ethyl acetate.

  • For example, recrystallization from ethanol after acidification and filtration yields a pure solid with melting points consistent with the literature (e.g., 202–204°C for related pyrazole derivatives).

  • Activated carbon treatment and filtration are used to remove colored impurities before final isolation.

Research Findings and Analytical Data

  • Crystallographic studies of related pyrazole compounds confirm the structural integrity and substitution pattern of the thiophene and pyrazole rings.

  • High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity during synthesis, especially in multi-step processes involving pyrazole derivatives.

  • Yields for analogous pyrazole derivatives range from 85% to 95% after purification, indicating efficient synthetic routes.

Summary Table of Preparation Conditions

Reaction Step Reagents/Conditions Temperature Time Yield (%) Reference
Pyrazole core formation Hydrazide + ethyl 2-cyano-3,3-bis(methylthio)acrylate, EtOH reflux 78°C (reflux) 4 h Not specified
N1-Ethylation Ethyl halide, K2CO3, acetone reflux 56-60°C 4 h Not specified Inferred
Formylation at 5-position Vilsmeier-Haack reagent or equivalent 0-25°C 1-2 h Not specified Inferred
Reduction to methanol NaBH4 in ethanol 0-25°C 1-2 h >80% Inferred
Purification Recrystallization or chromatography Ambient to 75°C Variable 90%

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of thiophene derivatives with pyrazole precursors. For example, THP (tetrahydropyran) protection of pyrazole intermediates (e.g., 77 in ) followed by regioselective functionalization with thiophene groups under catalytic conditions (e.g., TFA in CH₃CN). Purification often employs silica gel flash chromatography and trituration with n-hexane to isolate regioisomers .
  • Optimization : Solvent choice (e.g., acetonitrile or ethanol) and catalyst loading (e.g., TFA at 0.16 mmol) significantly impact yield and regioselectivity. Reaction times (~23 hours) and temperature control (rt to 80°C) are critical for minimizing side products .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

  • NMR Analysis : The thiophen-2-yl moiety shows distinct aromatic protons at δ 6.8–7.5 ppm (¹H NMR), while the pyrazole C-H resonates near δ 6.2–6.5 ppm. The methanol (-CH₂OH) group exhibits a triplet at δ ~4.5 ppm (coupled to adjacent protons) and a broad OH peak (~2.5 ppm) in DMSO-d₆ .
  • IR Signatures : Stretching vibrations for -OH (3300–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiophene C-S (700–750 cm⁻¹) confirm functional groups. Absence of undesired carbonyl peaks (e.g., ~1700 cm⁻¹) rules out oxidation byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Crystallization : Slow evaporation from ethanol/CHCl₃ mixtures often yields monoclinic crystals (space group P2₁/c). Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • Refinement : SHELXL is preferred for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis (e.g., O-H···N interactions). R-factor convergence below 0.05 indicates high reliability .

Q. What strategies address low regioselectivity during pyrazole-thiophene coupling?

  • Catalytic Systems : Pd(OAc)₂ with triphenylphosphine in acetonitrile/water enhances cross-coupling efficiency. Base additives (e.g., NaOAc) improve boronic acid reactivity in Suzuki-Miyaura reactions .
  • Protection/Deprotection : THP protection of pyrazole NH groups () prevents undesired side reactions. Selective deprotection with HCl in methanol (e.g., 92.3% yield in ) ensures functional group compatibility .

Q. How should researchers handle contradictory spectral data during characterization?

  • Case Study : If ¹H NMR shows unexpected splitting (e.g., due to rotamers), variable-temperature NMR (VT-NMR) or 2D techniques (COSY, HSQC) can clarify dynamic processes. For IR discrepancies (e.g., missing -OH peaks), Karl Fischer titration quantifies moisture content, which may mask OH signals .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) to confirm molecular formula. Discrepancies >0.4% suggest impurities or incorrect assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

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